N-(4-methoxyphenyl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O2S/c1-29-16-9-7-15(8-10-16)27-21(28)20-18(13-5-3-2-4-6-13)19-17(30-20)11-14(12-26-19)22(23,24)25/h2-12H,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDNSPZRDITQQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide is a compound that has garnered interest due to its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C22H15F3N2O2S
- Molecular Weight : 428.43 g/mol
- CAS Number : 478260-58-1
The presence of a trifluoromethyl group enhances lipophilicity, which may contribute to its biological activity. The methoxyphenyl substituent is also significant for its pharmacological properties.
Biological Activity Overview
While specific literature on this compound is limited, compounds with similar thieno[3,2-b]pyridine frameworks have been studied for various biological activities:
- Antibacterial Activity : Thienopyridines have shown potential against various bacterial strains.
- Antifungal Activity : Some derivatives exhibit antifungal properties.
- Antitumor Activity : There is evidence suggesting that thienopyridine derivatives can inhibit tumor growth.
The specific mechanisms of action for this compound have not been fully elucidated. However, general mechanisms observed in related compounds include:
- Inhibition of Enzymatic Activity : Many thienopyridines act as enzyme inhibitors, affecting pathways critical for cell proliferation.
- Interference with DNA/RNA Synthesis : Some derivatives may disrupt nucleic acid synthesis, leading to cell death.
- Modulation of Receptor Activity : Compounds may interact with various receptors influencing cellular signaling pathways.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique characteristics:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| N-(4-methoxyphenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide | Contains a thiophene ring | Exhibits different biological profiles due to thiophene substitution |
| 3-amino-N,6-bis(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | Has an amino group | Potentially more polar due to additional amino functionality |
| N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | Lacks methoxy group | May show different solubility characteristics and biological activity |
Case Studies and Research Findings
-
Antitumor Studies : Research has indicated that thienopyridine derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to N-(4-methoxyphenyl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine have demonstrated IC50 values in the micromolar range against various cancer cell lines.
- Example: A study found that a related thienopyridine derivative exhibited an IC50 of 10 µM against MCF-7 breast cancer cells.
- Antimicrobial Activity : A comparative study revealed that certain thienopyridine derivatives showed effective inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
Scientific Research Applications
N-(4-methoxyphenyl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide is a complex organic compound featuring a thieno[3,2-b]pyridine structure, with the molecular formula and a molecular weight of approximately 428.4 g/mol . The presence of a trifluoromethyl group enhances its lipophilicity and biological activity, while the methoxyphenyl substituent influences its pharmacological properties.
Scientific Research Applications
While specific scientific literature on the applications of this compound is limited, compounds with similar thieno[3,2-b]pyridine frameworks have been explored for various biological activities, including antibacterial, antifungal, and antitumor properties.
Potential research areas and applications:
- Biological Activity Studies Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Potential areas of investigation include:
- Elucidating the specific biomolecules it targets.
- Determining its effectiveness against various bacterial, fungal, and tumor cell lines.
- Pharmacological Properties The methoxyphenyl substituent can influence the compound's pharmacological properties. Research could explore:
- How this substituent affects the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
- The potential for drug development.
- Structural Activity Relationship (SAR) Studies Comparing this compound with similar compounds can help reveal key structural features that enhance pharmacological properties. Examples of compounds for comparison:
- N-(4-methoxyphenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide: This compound contains a thiophene ring and may exhibit different biological profiles due to the thiophene substitution.
- 3-amino-N,6-bis(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide: The presence of an amino group potentially makes this compound more polar.
- N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide: Lacking the methoxy group, this compound may show different solubility characteristics and biological activity due to structural differences.
- Synthesis Methods Researching and optimizing synthesis methods for this compound can improve its availability for research and potential applications.
Data Table: Comparison of Thienopyridine-2-carboxamide Derivatives
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| N-(4-methoxyphenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide | Contains a thiophene ring | Exhibits different biological profiles due to thiophene substitution |
| 3-amino-N,6-bis(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | Has an amino group | Potentially more polar due to additional amino functionality |
| N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | Lacks methoxy group | May show different solubility characteristics and biological activity due to structural differences |
Comparison with Similar Compounds
Core Structural Variations
The thienopyridine core varies in ring fusion positions across analogues:
Substituent Analysis
Carboxamide Modifications
Variations in the N-aryl group influence solubility and steric effects:
Thienopyridine Ring Substitutions
Position 3 and 6 substituents modulate electronic and steric properties:
Physicochemical Properties
Comparative melting points and synthesis yields highlight stability and synthetic feasibility:
Note: The target compound lacks reported melting points and yields, but analogues with CF3 and NH2 groups show high thermal stability (e.g., 255–256°C in ).
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions under reflux conditions, as described for analogous thieno[2,3-b]pyridine derivatives . Key steps include:
- Using trifluoroacetic acid or POCl₃ as catalysts for cyclization.
- Purification via silica gel chromatography to isolate intermediates.
- Yield optimization through solvent selection (e.g., DMF or THF) and temperature control.
- Monitor reaction progress with TLC and confirm intermediates via / NMR .
Q. Which analytical techniques are critical for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : Assign signals for the thienopyridine core, trifluoromethyl group ( ppm in NMR), and methoxyphenyl protons ( ppm in NMR) .
- X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., used this to validate a related anticancer intermediate) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (theoretical g/mol) .
Q. What are common impurities in the synthesis, and how can they be minimized?
- Methodological Answer :
- Byproducts : Incomplete cyclization or residual starting materials. Mitigate by extending reaction time or increasing catalyst loading.
- Purification Strategies : Use gradient elution in column chromatography (hexane/ethyl acetate) or recrystallization from ethanol .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .
Advanced Research Questions
Q. How can structural modifications enhance target binding affinity in kinase inhibition studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to improve lipophilicity and metabolic stability .
- Molecular Docking : Model interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina). Prioritize derivatives with hydrogen bonding to hinge regions .
- In Vitro Validation : Screen analogs in kinase inhibition assays (e.g., ADP-Glo™) and compare IC₅₀ values .
Q. How do polymorphic forms affect physicochemical and pharmacological properties?
- Methodological Answer :
- Polymorph Screening : Use solvent evaporation (e.g., methanol/water) or slurry conversion to identify stable forms .
- Characterization : Pair X-ray diffraction with thermal analysis (DSC/TGA) to assess stability and melting points .
- Bioavailability Impact : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) .
Q. How to resolve contradictions in reported biological activity across structurally similar analogs?
- Methodological Answer :
- Data Normalization : Control for assay conditions (e.g., cell line, incubation time) when comparing IC₅₀ values .
- Substituent Analysis : Use Hammett plots to correlate electronic effects of substituents (e.g., -OCH₃ vs. -CF₃) with activity trends .
- Meta-Analysis : Aggregate data from multiple studies (e.g., ) to identify outliers and validate trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
